Vimirogant
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMIRYNRKXKOR-JUWHTYBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802706-04-2 | |
| Record name | Vimirogant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802706042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VIMIROGANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4D8POE1IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RORγt as a Therapeutic Target for Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Retinoid-related Orphan Receptor gamma t (RORγt), a nuclear receptor and transcription factor, has been unequivocally identified as the master regulator of T helper 17 (Th17) cells. These cells are critical for host defense against certain pathogens but are also primary drivers in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. The differentiation of Th17 cells and their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), are directly dependent on RORγt activity. This central role positions RORγt as a highly attractive therapeutic target for the development of small molecule inhibitors aimed at mitigating autoimmune pathology. This guide provides an in-depth technical overview of RORγt's function, the signaling pathways it governs, methodologies for its study, and the current landscape of therapeutic development.
The RORγt-Th17 Axis in Autoimmunity
RORγt, an isoform of the RORγ gene, is selectively expressed in immune cells and is indispensable for the differentiation of naïve CD4+ T cells into the Th17 lineage.[1] This process is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[2] These signals activate the STAT3 signaling pathway, which is a major driver of Th17 differentiation and directly induces the expression of Rorc, the gene encoding RORγt.[3][4]
Once expressed, RORγt, in concert with other transcription factors like STAT3, IRF4, and BATF, binds to conserved noncoding sequences in the promoter regions of target genes, including IL17A, IL17F, IL23R, and CCR6.[5][6][7] This action drives the characteristic Th17 cytokine signature. The cytokine IL-23 is not required for the initial differentiation but is crucial for the stabilization, expansion, and pathogenic function of differentiated Th17 cells.[3] The resulting IL-17A and other Th17-associated cytokines recruit neutrophils and other immune cells to tissues, propagating inflammation and contributing to the tissue damage seen in autoimmune diseases.[8][9] Genetic deletion or pharmacological inhibition of RORγt in preclinical models has consistently resulted in the amelioration of autoimmune disease, validating its role as a key pathogenic driver.[10][11]
Signaling Pathway: Th17 Differentiation
The differentiation of a naïve T cell into a Th17 cell is a well-orchestrated process governed by extracellular cytokines and intracellular transcription factors.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. imavita.com [imavita.com]
- 6. T-bet represses collagen-induced arthritis by suppressing Th17 lineage commitment through inhibition of RORγt expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.16. Experimental autoimmune encephalomyelitis (EAE) induction and evaluation [bio-protocol.org]
- 9. Video: Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis [jove.com]
- 10. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Vimirogant (VTP-43742): Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vimirogant, also known as VTP-43742, is a potent and selective small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). As a key transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells, RORγt is a prime therapeutic target for a range of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols for the evaluation of this compound. While its clinical development for psoriasis was terminated in Phase II due to observations of elevated liver enzymes, the data gathered on this compound remains a valuable resource for the ongoing research and development of RORγt inhibitors.
Chemical Structure and Physicochemical Properties
This compound is characterized by a complex heterocyclic structure. Its systematic IUPAC name is N-(4-((5-ethylsulfonyl)pyridin-2-yl)benzyl)-2-(4-(trifluoromethyl)phenyl)acetamide.
Table 1: Physicochemical Properties of this compound (VTP-43742)
| Property | Value | Reference |
| Chemical Formula | C27H35F3N4O3S | [1] |
| Molecular Weight | 552.66 g/mol | [1] |
| CAS Number | 1802706-04-2 | [1] |
| Canonical SMILES | CCS(=O)(=O)c1ccc(cc1)CNC(=O)Cc1ccc(cc1)C(F)(F)F | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C | [2] |
Pharmacological Properties
This compound is a highly potent and selective inverse agonist of RORγt. It exerts its therapeutic effects by inhibiting the transcriptional activity of RORγt, which in turn suppresses the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17A.
Table 2: Pharmacological Profile of this compound (VTP-43742)
| Parameter | Value | Species/System | Reference |
| Target | RORγt | Human | [4][5] |
| Ki | 3.5 nM | Human RORγt | [4][5] |
| IC50 (RORγt inhibition) | 17 nM | Biochemical Assay | [4][5] |
| IC50 (IL-17A secretion) | 18 nM | Activated Human PBMCs | [4][5] |
| IC50 (IL-17A secretion) | 192 nM | Human Whole Blood | [4][5] |
| IC50 (IL-17A secretion) | 57 nM | Mouse Splenocytes | [4][5] |
| Selectivity | >1000-fold vs. RORα and RORβ | - | [4][5] |
| Terminal Plasma Half-life | ~30 hours | Healthy Volunteers | [6] |
Signaling Pathway
This compound targets the RORγt signaling pathway, which is central to the differentiation and function of Th17 cells. The following diagram illustrates the mechanism of action of this compound.
Experimental Protocols
In Vitro RORγt Inhibition Assay (Radioligand Binding)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the RORγt ligand-binding domain (LBD).
Materials:
-
Recombinant human RORγt-LBD
-
Tritiated RORγt ligand (e.g., [3H]-25-hydroxycholesterol)
-
Test compound (this compound)
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA)
-
Microplates (384-well)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add assay buffer, recombinant RORγt-LBD, and SPA beads.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add the tritiated RORγt ligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Efficacy Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model for multiple sclerosis and other T-cell-mediated autoimmune diseases. This protocol outlines the induction of EAE and the evaluation of this compound's therapeutic efficacy.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound (formulated for oral administration)
-
Vehicle control
-
Clinical scoring system (see below)
Procedure:
-
EAE Induction (Day 0):
-
Emulsify MOG35-55 peptide in CFA.
-
Immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.
-
Administer PTX intraperitoneally on Day 0 and Day 2 post-immunization.
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Begin oral administration of this compound or vehicle daily, starting from a specified day post-immunization (e.g., Day 3 for prophylactic treatment or upon disease onset for therapeutic treatment).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score them based on a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 21-28), collect tissues (e.g., spinal cord, brain) for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination) and immunological analysis (e.g., flow cytometry of infiltrating immune cells, cytokine profiling).
-
Experimental Workflow
The following diagram outlines a typical preclinical to clinical workflow for the evaluation of a RORγt inhibitor like this compound.
Conclusion
This compound (VTP-43742) is a well-characterized, potent, and selective RORγt inhibitor that has provided valuable insights into the therapeutic potential and challenges of targeting this pathway. Despite the discontinuation of its clinical development, the extensive preclinical and early clinical data, along with the established experimental protocols, serve as a critical resource for the scientific community. The continued exploration of RORγt inhibitors holds promise for the development of novel therapies for a wide range of autoimmune and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 6. researchgate.net [researchgate.net]
The Discovery and Development of Vimirogant (AGN-242428): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vimirogant (AGN-242428), formerly known as VTP-43742, is a potent and selective, orally active small molecule inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor transcription factor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Given the central role of the Th17 pathway in the pathophysiology of numerous autoimmune and inflammatory diseases, this compound was investigated as a potential therapeutic agent for conditions such as psoriasis and dry eye disease. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, including available preclinical and clinical data, and detailed experimental methodologies.
Introduction: Targeting the Th17 Pathway
The discovery of the Th17 lineage of T helper cells revolutionized the understanding of autoimmune disease pathogenesis. These cells are characterized by their production of IL-17A, IL-17F, IL-21, and IL-22, cytokines that drive inflammation and tissue damage in a variety of autoimmune conditions. The differentiation and function of Th17 cells are critically dependent on the transcription factor RORγt.[1][2] Consequently, inhibiting RORγt has emerged as a promising therapeutic strategy to modulate the Th17 pathway and treat autoimmune diseases.
This compound was developed as a first-in-class RORγt inhibitor with the aim of providing a novel oral treatment for autoimmune disorders.[3]
Discovery and Medicinal Chemistry
This compound was originated by Vitae Pharmaceuticals and subsequently developed by Allergan and AbbVie following a series of company acquisitions.[3] The medicinal chemistry effort focused on identifying potent and selective RORγt inhibitors with favorable pharmacokinetic properties for oral administration.
While a detailed step-by-step synthesis of this compound is not publicly available, patent information reveals its core structure to be a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.[4] The structure-activity relationship (SAR) studies for this class of compounds aimed to optimize potency, selectivity against other ROR isoforms (RORα and RORβ), and metabolic stability.
Chemical Structure of this compound (AGN-242428)
-
IUPAC Name: (S)-N-((5-(ethylsulfonyl)pyridin-2-yl)methyl)-7-isopropyl-6-(((1r,4S)-4-(trifluoromethyl)cyclohexyl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxamide
-
Molecular Formula: C27H35F3N4O3S
-
Molecular Weight: 552.66 g/mol
Mechanism of Action: Inhibition of RORγt Signaling
This compound functions as an inverse agonist of RORγt, meaning it binds to the receptor and reduces its basal transcriptional activity. By inhibiting RORγt, this compound effectively suppresses the differentiation of naïve CD4+ T cells into Th17 cells and curtails the production of pro-inflammatory cytokines.
RORγt Signaling Pathway
The signaling cascade leading to Th17 differentiation and activation is complex and involves multiple cytokines and transcription factors. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.
Preclinical Development
This compound demonstrated potent and selective inhibition of RORγt in preclinical studies.
In Vitro Activity
| Parameter | Value | Reference |
| Ki (RORγt) | <100 nM | [5] |
| Selectivity | >1000-fold vs RORα and RORβ |
In Vivo Efficacy in Autoimmune Models
This compound showed favorable results in animal models of autoimmune diseases, including a model for multiple sclerosis.[6]
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
The EAE model is a widely used preclinical model for multiple sclerosis to evaluate the efficacy of potential therapeutics. While a specific protocol for a this compound EAE study is not publicly available, a representative protocol for testing a RORγt inhibitor is as follows:
-
Induction of EAE:
-
Female C57BL/6 mice, 8-12 weeks old, are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin.
-
-
Treatment:
-
Mice are randomly assigned to treatment groups: vehicle control and this compound (at various doses).
-
Oral administration of this compound or vehicle commences on a specified day post-immunization (e.g., day 3 or at the onset of clinical signs) and continues daily for a defined period.
-
-
Clinical Assessment:
-
Mice are weighed and scored daily for clinical signs of EAE on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
-
Histopathology and Immune Analysis:
-
At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.
-
Splenocytes and lymph node cells can be isolated and re-stimulated with MOG peptide to measure cytokine production (e.g., IL-17) by ELISA or flow cytometry.
-
Clinical Development
This compound entered clinical trials for both plaque psoriasis and dry eye disease.
Plaque Psoriasis
A Phase 2a clinical trial of this compound in patients with psoriasis showed a clear signal of efficacy over a four-week period.[2][7] However, the development for this indication was discontinued due to observations of reversible liver transaminase elevations in some patients at higher doses.[2][7]
Clinical Trial Design: Phase 2a in Psoriasis (NCT02555709 - representative)
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Population: Patients with moderate to severe plaque psoriasis.
-
Intervention: Oral this compound at different doses versus placebo.
-
Primary Outcome: Improvement in Psoriasis Area and Severity Index (PASI) score.
-
Status: Terminated.
Dry Eye Disease
A Phase 1/2 clinical trial (NCT04030962) was conducted to evaluate the safety, tolerability, pharmacokinetics, and exploratory efficacy of a topical formulation of this compound (AGN-242428) in participants with dry eye disease.[3][8] This study has been completed.[3]
Clinical Trial Design: Phase 1/2 in Dry Eye Disease (NCT04030962)
-
Study Design: A multicenter, vehicle-controlled, double-masked, randomized study.
-
Population: Participants with dry eye disease.
-
Intervention: AGN-242428 ophthalmic solution at low and high doses, vehicle, and an active comparator (Lifitegrast).[9][10]
-
Primary Outcome Measures:
-
Incidence of treatment-emergent adverse events.
-
Pharmacokinetic parameters in plasma and tears.
-
-
Secondary Outcome Measures (Exploratory Efficacy):
-
Change from baseline in corneal fluorescein staining score.
-
Change from baseline in eye dryness score.
-
Schirmer's test score.
-
Tear film breakup time.
-
-
Status: Completed.
Quantitative Clinical Trial Results
Detailed quantitative efficacy and safety data from the completed NCT04030962 study have not been made publicly available in peer-reviewed publications or press releases to date.
Summary and Future Directions
This compound (AGN-242428) represents a pioneering effort in the development of oral RORγt inhibitors for autoimmune diseases. Its mechanism of action, targeting the master regulator of the Th17 pathway, holds significant therapeutic promise. While the development of oral this compound for psoriasis was halted due to safety concerns, the investigation of a topical formulation for dry eye disease has been completed through Phase 1/2 clinical trials.
The future of this compound and other RORγt inhibitors will depend on navigating the therapeutic window to achieve efficacy while minimizing potential side effects. The development of tissue-specific or topically applied formulations, as seen with the dry eye program, may be a key strategy to mitigate systemic toxicities. Further research into the nuances of RORγt biology and the development of next-generation inhibitors with improved safety profiles will be crucial for the successful clinical translation of this therapeutic approach.
Experimental Workflows
Drug Discovery and Preclinical Evaluation Workflow
Clinical Development Workflow for Dry Eye Disease
References
- 1. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - AbbVie/Vitae Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 7. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study of the Drugs AGN-242428 and AGN-231868 in Participants With Dry Eye Disease [ctv.veeva.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
The Role of Vimirogant in the IL-17A Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis. The differentiation of IL-17A-producing T helper 17 (Th17) cells is critically dependent on the nuclear receptor retinoic acid-related orphan receptor gamma t (RORγt). Vimirogant (formerly VTP-43742) is a potent and selective small molecule inhibitor of RORγt. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on the IL-17A signaling pathway, and a summary of its preclinical and clinical efficacy. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to support further research and development in this area.
Introduction to the IL-17A Signaling Pathway
The IL-17 family of cytokines plays a crucial role in host defense against extracellular pathogens. However, dysregulation of IL-17A signaling is a hallmark of several chronic inflammatory and autoimmune disorders.[1] The primary sources of IL-17A are Th17 cells, a distinct lineage of CD4+ T helper cells whose differentiation is driven by the transcription factor RORγt.[1]
Upon secretion, IL-17A binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits on the surface of target cells such as keratinocytes, fibroblasts, and endothelial cells. This binding event initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of key inflammatory pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). The culmination of this signaling is the robust production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and antimicrobial peptides, which drive tissue inflammation and cellular infiltration characteristic of autoimmune diseases like psoriasis.
This compound: A Potent and Selective RORγt Inhibitor
This compound is an orally active small molecule that functions as a potent and selective antagonist of RORγt.[2][3] By directly binding to RORγt, this compound prevents its transcriptional activity, thereby inhibiting the differentiation of Th17 cells and the subsequent production of IL-17A.[3] This targeted approach offers a promising therapeutic strategy for mitigating the pathological effects of excessive IL-17A signaling.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the master transcription factor RORγt, which is essential for the development and function of Th17 cells.[4] RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of genes encoding for IL-17A and other Th17-associated cytokines.[5] By antagonizing RORγt, this compound effectively blocks the transcription of these pro-inflammatory genes, leading to a significant reduction in IL-17A secretion.[3]
Quantitative Data on this compound's Activity
The following tables summarize the in vitro and clinical efficacy of this compound.
| Parameter | Value | Cell/Assay Type | Reference |
| Ki | 3.5 nM | RORγt | [3][6] |
| IC50 | 17 nM | RORγt | [3][6] |
| IC50 | 57 nM | IL-17A Secretion (Mouse Splenocytes) | [3][6] |
| IC50 | 18 nM | IL-17A Secretion (Activated hPBMCs) | [3] |
| IC50 | 192 nM | IL-17A Secretion (Human Whole Blood) | [3] |
| Table 1: In Vitro Potency of this compound |
| Dose | PASI Score Reduction (vs. Placebo) | Study Population | Duration | Reference |
| 350 mg | 24% | Moderate to severe psoriasis | 4 weeks | [7] |
| 700 mg | 30% | Moderate to severe psoriasis | 4 weeks | [7][8] |
| Table 2: Clinical Efficacy of this compound in Psoriasis |
The IL-17A Signaling Pathway and this compound's Point of Intervention
The diagram below illustrates the IL-17A signaling cascade and highlights this compound's upstream point of intervention.
Detailed Experimental Protocols
RORγt Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
-
Principle: A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged RORγt-LBD, serving as the FRET donor. A fluorescein-labeled coactivator peptide serves as the FRET acceptor. In the absence of an inhibitor, the coactivator binds to the RORγt-LBD, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.[9][10]
-
Protocol Outline:
-
Dispense a solution of GST-RORγt-LBD and the fluorescein-labeled coactivator peptide into a 384-well plate.
-
Add serial dilutions of this compound or control compounds.
-
Add the Tb-labeled anti-GST antibody.
-
Incubate the plate at room temperature for 1-2 hours.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the FRET ratio and determine the IC50 value for this compound.
-
Th17 Cell Differentiation and IL-17A Secretion Assay (ELISA)
This cell-based assay assesses the effect of this compound on the differentiation of naive T cells into Th17 cells and their subsequent IL-17A production.
-
Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions (in the presence of specific cytokines). The amount of IL-17A secreted into the culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Protocol Outline:
-
Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Culture the cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies.
-
Add a Th17-polarizing cytokine cocktail (e.g., IL-6, TGF-β, IL-23).
-
Add serial dilutions of this compound or a vehicle control.
-
Incubate the cells for 3-5 days.
-
Collect the culture supernatants and perform an IL-17A ELISA according to the manufacturer's instructions.
-
Determine the IC50 value for this compound's inhibition of IL-17A secretion.[5][11]
-
Intracellular Cytokine Staining for IL-17A
This flow cytometry-based assay allows for the direct measurement of IL-17A-producing cells within a mixed cell population.
-
Principle: Cells are stimulated to produce cytokines, and a protein transport inhibitor is added to trap the cytokines within the cells. The cells are then fixed, permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody for analysis by flow cytometry.[2][12][13]
-
Protocol Outline:
-
Culture PBMCs or isolated T cells under stimulating conditions (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain the cells with a fluorescently labeled anti-IL-17A antibody.
-
Analyze the cells by flow cytometry to determine the percentage of IL-17A-positive cells within the CD4+ T cell population.
-
Mouse Model of Psoriasis-like Skin Inflammation
In vivo efficacy of RORγt inhibitors is often evaluated in mouse models that recapitulate key features of human psoriasis.
-
Principle: Psoriasis-like skin inflammation can be induced in mice by topical application of imiquimod or intradermal injection of IL-23.[1][3] The efficacy of a therapeutic agent is assessed by measuring the reduction in skin inflammation parameters.
-
Protocol Outline:
-
Induce psoriasis-like skin inflammation in mice (e.g., daily topical application of imiquimod cream on the shaved back or ear).
-
Administer this compound orally or via another appropriate route daily.
-
Monitor disease progression by measuring parameters such as ear thickness and skin erythema, scaling, and induration (scored based on a defined scale).
-
At the end of the study, collect skin and lymphoid tissue for histological analysis and measurement of pro-inflammatory gene and protein expression (e.g., IL-17A).[14]
-
Conclusion
This compound represents a targeted therapeutic approach for IL-17A-driven autoimmune diseases by inhibiting the master transcriptional regulator of Th17 cells, RORγt. Its potent and selective inhibition of RORγt translates to a significant reduction in IL-17A production and demonstrates clinical efficacy in psoriasis. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the IL-17A signaling axis. Further investigation into the long-term safety and efficacy of RORγt inhibitors like this compound is warranted to fully realize their therapeutic potential.
References
- 1. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Interleukin-17A and Interferon-γ Production in γδ, CD4+, and CD8+ T Cells Isolated from Murine Lymphoid Organs, Perivascular Adipose Tissue, Kidney, and Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sensusimpact.com [sensusimpact.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 8. Intracellular Staining, Flow Cytometry and Cytokine Assays [bio-protocol.org]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Foundational Research on Th17 Cell Differentiation
This guide provides a comprehensive overview of the foundational research on T helper 17 (Th17) cell differentiation, a critical process in both host defense and the pathogenesis of autoimmune diseases. We will delve into the core signaling pathways, key cytokines, and transcriptional regulation that govern the commitment of naive T helper cells to the Th17 lineage. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the critical molecular interactions.
Core Concepts in Th17 Cell Differentiation
Th17 cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). Their differentiation from naive CD4+ T cells is a tightly regulated process initiated by the T cell receptor (TCR) activation in the presence of a specific cytokine milieu.
Key Cytokines and their Roles:
The differentiation of Th17 cells is orchestrated by a combination of cytokines that activate specific signaling cascades. The table below summarizes the essential cytokines and their primary roles.
| Cytokine | Primary Source | Receptor | Key Signaling Pathway | Primary Function in Th17 Differentiation |
| TGF-β | Multiple cell types | TGF-βR I/II | SMAD2/3 | Initiates Th17 program, induces RORγt expression |
| IL-6 | APCs, Macrophages | IL-6R/gp130 | JAK/STAT3 | Synergizes with TGF-β, promotes STAT3 activation, inhibits Treg differentiation |
| IL-21 | Activated T cells, NKT cells | IL-21R/γc | JAK/STAT3 | Amplifies Th17 differentiation in an autocrine loop, enhances RORγt and IL-23R expression |
| IL-23 | Dendritic Cells, Macrophages | IL-23R/IL-12Rβ1 | JAK/STAT3 | Stabilizes and expands the Th17 phenotype, promotes pathogenicity |
| IL-1β | APCs, Macrophages | IL-1R1/IL-1RAcP | MyD88/NF-κB | Promotes early Th17 differentiation and IL-17 production |
Signaling Pathways Governing Th17 Differentiation
The integration of signals from the cytokine and T cell receptors converges on a network of transcription factors that ultimately define the Th17 cell fate.
2.1 The Central Role of STAT3 and RORγt
The master regulator of Th17 differentiation is the retinoic acid-related orphan receptor gamma t (RORγt). Its expression is induced by the synergistic action of TGF-β and IL-6. IL-6 signaling activates STAT3, which, in concert with SMAD proteins downstream of the TGF-β receptor, binds to the promoter regions of the Il17a, Il17f, and Rorc (encoding RORγt) genes.
Caption: Core signaling pathway for Th17 differentiation initiation.
2.2 The IL-23/IL-23R Axis for Stabilization and Pathogenicity
While TGF-β and IL-6 are crucial for the initial differentiation, IL-23 is essential for the stabilization, expansion, and acquisition of the pathogenic effector functions of Th17 cells. IL-23 signals through its receptor, IL-23R, to activate STAT3, which further reinforces the Th17 phenotype.
Methodological & Application
Application Notes and Protocols: Vimirogant (VTP-43742) in In Vivo Mouse Models of Autoimmunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimirogant (VTP-43742) is a potent and selective oral inhibitor of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). RORγt is a critical transcription factor for the differentiation and function of Th17 cells, a subset of T helper cells that play a pivotal role in the pathogenesis of multiple autoimmune diseases through the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A). By inhibiting RORγt, this compound effectively suppresses the Th17 pathway, representing a promising therapeutic strategy for a range of autoimmune disorders. Preclinical studies in mouse models of autoimmunity have demonstrated the efficacy of this compound in attenuating disease severity.
Mechanism of Action
This compound functions by binding to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity. This leads to a downstream reduction in the expression of key genes involved in Th17 cell differentiation and function, most notably IL-17A.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This compound has been evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model for multiple sclerosis. Studies have shown that oral administration of this compound significantly mitigates the clinical and pathological features of EAE.
Summary of In Vivo Efficacy Data
While specific quantitative data from the primary studies are not publicly available in full, published abstracts report the following key findings.
| Parameter | Observation | Significance |
| Clinical Score | Dose-dependent suppression of EAE clinical score. Complete suppression at high doses.[1] | Significantly better than IL-17 blockade (p<0.001).[1] |
| Th17 Cell Infiltration | Dose-dependent suppression of CD4+IL-17+IFNγ- and CD4+IL-17+ cells in the spinal cord. | Demonstrates target engagement and modulation of the key pathogenic cell type. |
| Inflammatory Markers | Significant suppression of Th17-associated mRNA markers in the spinal cord.[1] | Indicates a reduction in the central nervous system inflammation. |
| Histopathology | Qualitatively greater suppression of demyelination and inflammatory cell infiltration in the spinal cord compared to IL-17 blockade.[1] | Suggests a potent effect on the pathological hallmarks of the disease. |
Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice and Prophylactic Treatment with this compound
This protocol provides a representative methodology for inducing EAE and assessing the prophylactic efficacy of an orally administered RORγt inhibitor like this compound.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
This compound (VTP-43742) or vehicle control
-
Sterile PBS
-
Isoflurane for anesthesia
-
Tuberculin syringes with 27G needles
Experimental Workflow:
Procedure:
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.
-
EAE Induction (Day 0):
-
Prepare the MOG35-55/CFA emulsion. Emulsify MOG35-55 (100-200 µ g/mouse ) in sterile PBS with an equal volume of CFA to a final concentration of 1-2 mg/mL.
-
Anesthetize mice with isoflurane.
-
Administer a total of 0.2 mL of the emulsion subcutaneously, divided between two sites on the flanks.
-
-
Pertussis Toxin Administration:
-
On Day 0 and Day 2 post-immunization, administer Pertussis Toxin (100-200 ng/mouse) intraperitoneally in 0.1 mL of sterile PBS.
-
-
This compound Administration (Prophylactic Regimen):
-
Begin daily oral gavage of this compound or vehicle control on Day 0 and continue for the duration of the study. Dosing should be based on previous pharmacokinetic and pharmacodynamic studies.
-
-
Clinical Scoring and Body Weight Monitoring:
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
Clinical scoring is typically performed on a 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Terminal Endpoint and Tissue Collection:
-
At the peak of the disease or a predetermined study endpoint, euthanize mice.
-
Collect spinal cords and brains for histopathological and molecular analysis.
-
Spleens and lymph nodes can be collected for immunological analysis (e.g., flow cytometry for Th17 cells).
-
Outcome Measures:
-
Primary: Daily clinical score and body weight.
-
Secondary:
-
Histopathology: Assess inflammation and demyelination in the spinal cord using Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB) staining, respectively.
-
Immunohistochemistry: Stain for immune cell markers (e.g., CD4 for T cells, F4/80 for macrophages).
-
Gene Expression Analysis: Isolate RNA from spinal cord tissue and perform qRT-PCR for Th17-associated genes (e.g., Il17a, Rorc, Il23r).
-
Flow Cytometry: Analyze splenocytes or lymph node cells for the frequency of CD4+IL-17A+ T cells.
-
Conclusion
This compound (VTP-43742) has demonstrated significant efficacy in preclinical mouse models of autoimmunity, specifically in the EAE model. Its ability to suppress Th17 cell function and the subsequent inflammatory cascade highlights its potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis and psoriasis. The provided protocol offers a framework for further in vivo investigation of RORγt inhibitors in autoimmune disease models.
References
Application Notes and Protocols for the Use of Vimirogant in Primary Human T Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimirogant is a small molecule inhibitor under investigation for various therapeutic applications. While specific data on this compound's direct effects on primary human T cells is emerging, this document provides a comprehensive protocol for its use in T cell cultures, drawing parallels from the well-characterized CCR5 antagonist, Maraviroc. C-C chemokine receptor 5 (CCR5) is a key regulator of T cell trafficking and activation, making it a critical target in immunology and drug development. These protocols are designed to enable researchers to meticulously evaluate the impact of CCR5 antagonists on primary human T cell function.
This application note details the isolation and culture of primary human T cells, treatment with a CCR5 antagonist, and subsequent analysis of key functional parameters including cell proliferation, activation marker expression, and migration.
Signaling Pathway of CCR5 in T Cells
The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor expressed on the surface of various immune cells, including T cells. Its primary function is to mediate cell migration in response to its natural chemokine ligands: CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). Upon ligand binding, CCR5 initiates a signaling cascade that leads to actin polymerization and the formation of migratory structures, guiding the T cell to sites of inflammation. This compound, as a CCR5 antagonist, is hypothesized to function by blocking the binding of these chemokines to the CCR5 receptor, thereby inhibiting downstream signaling and T cell migration.
Experimental Protocols
Isolation and Culture of Primary Human T Cells from PBMCs
This protocol outlines the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood and the subsequent culture of primary human T cells.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
-
T Cell Enrichment (Optional but Recommended):
-
Use a negative selection kit (e.g., RosetteSep™) to enrich for T cells according to the manufacturer's instructions. This will remove other immune cell types.
-
-
T Cell Culture and Activation:
-
Resuspend the PBMCs or enriched T cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a density of 1 x 10^6 cells/mL in a tissue culture plate.
-
Activate the T cells using either PHA (5 µg/mL) or anti-CD3/CD28 beads (at a bead-to-cell ratio of 1:1).
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Treatment of T Cell Cultures with this compound
This protocol describes how to treat activated T cell cultures with this compound to assess its effects. As a starting point, concentrations similar to those used for Maraviroc (0.1 µM to 100 µM) are recommended for initial dose-response experiments.[1]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment (typically 24 hours after T cell activation), prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Carefully add the this compound dilutions to the T cell cultures to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Data Presentation: Expected Effects of CCR5 Antagonism on T Cell Function
The following tables summarize the expected quantitative outcomes based on studies with the CCR5 antagonist Maraviroc. These should be used as a guide for designing experiments with this compound and interpreting the results.
Table 1: Effect of CCR5 Antagonist on T Cell Activation Marker Expression [1]
| Marker | Cell Type | Expected Change with CCR5 Antagonist | Concentration Range (Maraviroc) | Incubation Time (hours) |
| CD69 | CD4+ & CD8+ T cells | Tendency to increase | High concentrations | 24 - 48 |
| CD25 | CD4+ & CD8+ T cells | Tendency to decrease | High concentrations | 24 - 48 |
| CD38 | CD4+ & CD8+ T cells | Tendency to decrease | High concentrations | 24 - 48 |
| HLA-DR | CD4+ & CD8+ T cells | Tendency to decrease | High concentrations | 24 - 48 |
Table 2: Effect of CCR5 Antagonist on T Cell Proliferation and Migration [1]
| Assay | Measurement | Expected Change with CCR5 Antagonist | Concentration Range (Maraviroc) | Incubation Time (hours) |
| Proliferation | CFSE dilution / Cell count | Tendency to inhibit | 100 µM | 72 |
| Migration | Transwell assay | Dose-dependent inhibition | 0.1 - 100 µM | 24 |
Key Experimental Assays
T Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T cells in response to activation and treatment.
Procedure:
-
Before activation, label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Activate the CFSE-labeled T cells and treat them with this compound as described above.
-
After 72 hours, harvest the cells and stain them with fluorescently-conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
T Cell Activation Marker Analysis by Flow Cytometry
This assay quantifies the expression of cell surface markers associated with T cell activation.
Procedure:
-
After the desired incubation period with this compound, harvest the T cells.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies against activation markers (e.g., CD69, CD25, CD38, HLA-DR) and T cell lineage markers (e.g., CD3, CD4, CD8).[1]
-
Incubate on ice, protected from light, for 30 minutes.
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the samples using a flow cytometer.
T Cell Migration Assay (Transwell Assay)
This assay assesses the ability of T cells to migrate towards a chemoattractant.
Procedure:
-
Use a transwell plate with a pore size suitable for lymphocytes (e.g., 5 µm).
-
In the lower chamber, add complete RPMI-1640 medium containing a chemoattractant (e.g., CCL5/RANTES).
-
In the upper chamber, add the T cell suspension that has been pre-treated with different concentrations of this compound.
-
Incubate the plate at 37°C for 4-6 hours.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or a cell counter.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for studying the effects of this compound on primary human T cells.
Conclusion
This document provides a detailed framework for investigating the effects of this compound on primary human T cell cultures. By leveraging protocols and expected outcomes from the well-studied CCR5 antagonist Maraviroc, researchers can design robust experiments to characterize the immunomodulatory properties of this compound. It is crucial to perform comprehensive dose-response and time-course studies to determine the optimal experimental conditions for this compound. The data generated from these assays will be invaluable for understanding its mechanism of action and potential therapeutic applications in T cell-mediated immunity and diseases.
References
Application Notes and Protocols for Measuring RORγt Inhibitory Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various in vitro assays designed to measure the inhibitory activity of compounds against the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of Th17 cells, making it a critical target for the development of therapeutics for autoimmune and inflammatory diseases. The following sections detail the principles and methodologies of common biochemical and cell-based assays.
Introduction to RORγt and Its Role in Inflammation
RORγt is a nuclear receptor that plays a pivotal role in the development and function of Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1] Dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1] As the master regulator of Th17 cell differentiation, RORγt directly activates the transcription of the IL17A gene.[2] Therefore, inhibiting the transcriptional activity of RORγt is a promising therapeutic strategy for these conditions.
RORγt Signaling Pathway
The transcriptional activity of RORγt is regulated by its interaction with coactivator and corepressor proteins. In its active state, RORγt binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A.[2] This binding recruits coactivator proteins, which in turn recruit the cellular machinery necessary for gene transcription. Small molecule inhibitors of RORγt can disrupt this process by binding to the ligand-binding domain (LBD) of the receptor, preventing the recruitment of coactivators and thereby inhibiting gene expression.[3]
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Autoimmune Encephalomyelitis (EAE) Model and the Investigational Drug Vimirogant (TAK-779)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used preclinical model for multiple sclerosis (MS). Detailed protocols for disease induction, clinical assessment, and immunological analysis are provided, with a specific focus on evaluating the therapeutic potential of Vimirogant (TAK-779), a CCR5 and CXCR3 chemokine receptor antagonist.
Introduction to Experimental Autoimmune Encephalomyelitis (EAE)
EAE is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as a critical animal model for human multiple sclerosis.[1][2][3] The model is induced in susceptible animal strains by immunization with myelin-derived proteins or peptides, which triggers an autoimmune response against the CNS.[3][4] This leads to a cascade of events including the activation of myelin-specific T-helper cells, infiltration of inflammatory cells into the CNS, demyelination, and axonal damage, resulting in progressive paralysis.[3][5]
Different forms of EAE, such as relapsing-remitting or chronic-progressive, can be induced depending on the antigen and the animal strain used.[1][6] The C57BL/6 mouse strain immunized with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide is a commonly used model that results in a chronic progressive form of EAE, characterized by an ascending paralysis.[2][7]
This compound (TAK-779): A Chemokine Receptor Antagonist
This compound, also known as TAK-779, is a small molecule antagonist of the chemokine receptors CCR5 and CXCR3.[8][9] These receptors are expressed on various immune cells, including T lymphocytes and monocytes, and play a crucial role in their migration to sites of inflammation.[10][11] In the context of EAE and MS, the infiltration of pathogenic T cells and other inflammatory cells into the CNS is a key step in disease pathogenesis. By blocking CCR5 and CXCR3, this compound has been shown to inhibit this inflammatory cell migration, thereby reducing the severity of EAE.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative data from a representative study investigating the effect of this compound (TAK-779) in the MOG35-55-induced EAE model in C57BL/6 mice. The data is adapted from Ni et al., British Journal of Pharmacology, 2009.[11]
Table 1: Effect of this compound (TAK-779) on EAE Clinical Parameters
| Treatment Group | Disease Incidence (%) | Mean Day of Onset | Mean Maximum Clinical Score |
| Vehicle Control | 100 | 15.4 ± 0.73 | 3.13 ± 0.29 |
| This compound (150 µ g/mouse/day ) | 60 | 17.2 ± 0.8 | 1.47 ± 0.42 |
Table 2: Effect of this compound (TAK-779) on Inflammatory Cell Infiltration into the Spinal Cord
| Treatment Group | Total Infiltrating Cells (x 10^5) | CD4+ T Cells (x 10^5) | CD8+ T Cells (x 10^5) | CD11b+ Cells (x 10^5) |
| Vehicle Control | 5.8 ± 0.7 | 1.5 ± 0.2 | 0.9 ± 0.1 | 2.9 ± 0.4 |
| This compound (150 µ g/mouse/day ) | 2.1 ± 0.3 | 0.4 ± 0.1 | 0.2 ± 0.05 | 1.3 ± 0.2 |
Table 3: Effect of this compound (TAK-779) on Cytokine Production by Splenocytes
| Treatment Group | IFN-γ Production (in response to MOG35-55) | IL-12 Production (by antigen-presenting cells) |
| Vehicle Control | No significant reduction observed with this compound treatment. | No significant reduction observed with this compound treatment. |
| This compound (150 µ g/mouse/day ) | No significant reduction observed with this compound treatment. | No significant reduction observed with this compound treatment. |
Note: The original study stated that this compound did not reduce the production of IFN-γ by T cells or IL-12 by antigen-presenting cells, without providing specific quantitative values in the abstract.
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice with MOG35-55
This protocol describes the active induction of EAE in female C57BL/6 mice (8-12 weeks old).
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (5 mg/mL)
-
Pertussis Toxin (PTX) from Bordetella pertussis
-
Phosphate Buffered Saline (PBS), sterile
-
Isoflurane or other suitable anesthetic
-
1 mL syringes with 27-gauge needles
-
Emulsifying needle or two Luer-lock syringes connected by a stopcock
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
In a sterile glass tube, mix an equal volume of the MOG35-55 solution with CFA (containing 5 mg/mL M. tuberculosis).
-
Emulsify the mixture by repeatedly drawing it up and expelling it through an emulsifying needle or by passing it between two connected syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
The final concentration of MOG35-55 in the emulsion will be 1 mg/mL.
-
-
Immunization:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) into two sites on the flank of each mouse (total volume of 200 µL per mouse). This delivers a total of 200 µg of MOG35-55 peptide.
-
-
Pertussis Toxin Administration:
-
Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.
-
On the day of immunization (Day 0) and 48 hours later (Day 2), administer 200 ng of PTX (100 µL of the 2 µg/mL solution) intraperitoneally (i.p.) to each mouse.
-
Protocol 2: Clinical Scoring of EAE
Daily monitoring and scoring of clinical signs are crucial for evaluating disease progression and the efficacy of therapeutic interventions.
Scoring Scale:
-
0: No clinical signs of EAE.
-
0.5: Tip of tail is limp.
-
1.0: Limp tail.
-
1.5: Limp tail and hind limb weakness.
-
2.0: Limp tail and definite hind limb weakness.
-
2.5: Limp tail and dragging of one hind limb.
-
3.0: Complete paralysis of both hind limbs.
-
3.5: Complete hind limb paralysis and weakness in one forelimb.
-
4.0: Complete hind limb and partial forelimb paralysis.
-
4.5: Complete paralysis of all four limbs.
-
5.0: Moribund state or death.
Procedure:
-
Begin daily clinical scoring on day 7 post-immunization.
-
Observe each mouse individually for signs of paralysis and assign a score based on the scale above.
-
Record the daily scores for each mouse throughout the experiment.
-
Body weight should also be monitored daily as it often correlates with disease severity.
Protocol 3: Isolation of Mononuclear Cells from the CNS
This protocol describes the isolation of infiltrating immune cells from the brain and spinal cord of EAE mice for subsequent analysis.
Materials:
-
Perfusion buffer: ice-cold sterile PBS
-
Digestion buffer: RPMI-1640 medium containing 2.5 mg/mL Collagenase D and 100 µg/mL DNase I
-
Percoll (or similar density gradient medium)
-
RPMI-1640 medium
-
70 µm cell strainers
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Perfusion:
-
Deeply anesthetize the EAE mouse.
-
Perform a transcardial perfusion with ice-cold PBS to remove blood from the vasculature.
-
-
Tissue Homogenization:
-
Dissect the brain and spinal cord and place them in a petri dish with cold RPMI-1640.
-
Mince the tissue into small pieces and transfer to a tube containing digestion buffer.
-
Incubate at 37°C for 45 minutes with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Density Gradient Centrifugation:
-
Resuspend the cell pellet in 30% Percoll.
-
Carefully layer the 30% Percoll cell suspension over a cushion of 70% Percoll in a conical tube.
-
Centrifuge at 500 x g for 20 minutes at room temperature with the brake off.
-
Mononuclear cells will be enriched at the 30%/70% interface.
-
-
Cell Collection and Washing:
-
Carefully collect the mononuclear cell layer.
-
Wash the cells with RPMI-1640 and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in an appropriate buffer for downstream applications.
-
Protocol 4: Flow Cytometry Analysis of CNS Infiltrating Cells
This protocol outlines the procedure for immunophenotyping the isolated CNS mononuclear cells.
Materials:
-
FACS buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% sodium azide
-
Fc block (anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD11b, CD4, CD8)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend the isolated mononuclear cells in FACS buffer.
-
Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the data.
-
Gate on the CD45+ population to identify hematopoietic cells.
-
Further gate on specific immune cell populations based on their marker expression (e.g., CD45highCD11b+ for macrophages/monocytes, CD45lowCD11b+ for microglia, CD45+CD4+ for T-helper cells, CD45+CD8+ for cytotoxic T cells).
-
Protocol 5: Measurement of Cytokine Production by ELISA
This protocol describes the measurement of cytokine levels in the supernatant of restimulated splenocytes from EAE mice.
Materials:
-
Splenocytes isolated from EAE mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
MOG35-55 peptide
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., IFN-γ, IL-17, IL-10)
Procedure:
-
Splenocyte Culture:
-
Isolate splenocytes from EAE mice and prepare a single-cell suspension.
-
Plate the splenocytes at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Stimulate the cells with MOG35-55 peptide (e.g., 10 µg/mL) for 48-72 hours at 37°C in a CO2 incubator. Include unstimulated controls.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the culture supernatants and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Visualizations
Caption: this compound's mechanism in EAE.
Caption: EAE experimental workflow.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 4. Flow Cytometric Analysis of Lymphocyte Infiltration in Central Nervous System during Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-12– and IL-23–modulated T cells induce distinct types of EAE based on histology, CNS chemokine profile, and response to cytokine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Chemokine receptor CCR5 correlates with functional CD8+ T cells in SIV-infected macaques and the potential effects of maraviroc on T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Persistent Inflammation in the CNS during Chronic EAE Despite Local Absence of IL-17 Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Th17-Mediated Inflammation with Vimirogant
Document ID: ANP-VIM-TH17-2025 Version: 1.0 For Research Use Only.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells critical for host defense against extracellular bacteria and fungi.[1][2][3] However, their dysregulation is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, rheumatoid arthritis, and multiple sclerosis.[4][5] Th17 cells exert their pro-inflammatory effects primarily through the secretion of signature cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2][6]
The differentiation and function of Th17 cells are governed by the master transcription factor, Retinoid-acid-related orphan receptor gamma t (RORγt).[1][7][8] RORγt directly drives the transcription of genes essential for the Th17 phenotype, making it a highly attractive therapeutic target for controlling Th17-mediated inflammation.[1][7][8][9]
Vimirogant (formerly VTP-43742) is a potent and selective small-molecule inhibitor of RORγt.[7] By binding to the ligand-binding domain of RORγt, this compound functions as an inverse agonist, suppressing the transcriptional activity of the receptor. This leads to a reduction in Th17 cell differentiation and a marked decrease in the production of pro-inflammatory cytokines. These application notes provide detailed protocols for utilizing this compound as a tool to investigate Th17-mediated inflammatory pathways in vitro and support the design of in vivo studies.
Mechanism of Action: RORγt Inhibition
The development of naive CD4+ T cells into Th17 cells is initiated by cytokines like TGF-β and IL-6. This process upregulates RORγt, which then binds to the promoter regions of target genes, including IL17A, IL17F, and IL23R, to drive their expression. IL-23 is crucial for the subsequent expansion and stabilization of the Th17 phenotype.[7][10]
This compound exerts its effect by directly antagonizing RORγt. As an inverse agonist, it stabilizes an inactive conformation of the RORγt ligand-binding domain, which prevents the recruitment of transcriptional co-activators. This directly inhibits the expression of the Th17 genetic program, leading to reduced cytokine secretion and a dampening of the inflammatory response.
Caption: this compound inhibits RORγt, blocking the key transcription factor for Th17 cell differentiation.
Applications in Research
This compound is a valuable pharmacological tool for:
-
Target Validation: Confirming the role of the RORγt/Th17 axis in various inflammatory models.
-
Disease Modeling: Investigating the effects of Th17 pathway inhibition on disease pathogenesis in vitro and in vivo.
-
Mechanism of Action Studies: Dissecting the downstream signaling events and cellular responses modulated by RORγt.
-
Drug Discovery: Serving as a reference compound in screens for novel RORγt inhibitors.
Experimental Protocols
Protocol: In Vitro Human Th17 Cell Differentiation and Inhibition Assay
This protocol details the differentiation of naive human CD4+ T cells into Th17 cells and the assessment of inhibition by this compound.
Caption: Workflow for assessing this compound's effect on in vitro Th17 cell differentiation.
Methodology:
-
Isolation of Naive CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naive CD4+ T cells (CD4+CD45RA+CCR7+) using a negative selection magnetic bead kit according to the manufacturer's protocol. Purity should be >95%.
-
-
Cell Culture and Stimulation:
-
Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add anti-CD3/anti-CD28 magnetic beads at a 1:1 bead-to-cell ratio to provide T-cell receptor stimulation.
-
-
Th17 Polarization:
-
To the stimulated cells, add a pre-optimized cocktail of polarizing cytokines and neutralizing antibodies:
-
TGF-β (1-5 ng/mL)
-
IL-6 (20-50 ng/mL)
-
IL-23 (20-50 ng/mL)
-
Anti-IFN-γ antibody (1-10 µg/mL)
-
Anti-IL-4 antibody (1-10 µg/mL)
-
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in culture medium to achieve final concentrations for a dose-response curve (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.
-
Add the diluted this compound or vehicle control to the cell cultures at the time of stimulation and polarization.
-
-
Incubation:
-
Culture the cells for 3 to 5 days at 37°C in a 5% CO2 incubator.
-
-
Endpoint Analysis:
-
Cytokine Measurement (ELISA/CBA):
-
Centrifuge plates to pellet cells and collect the supernatant.
-
Measure the concentration of IL-17A and IL-17F in the supernatant using a commercial ELISA kit or a cytometric bead array (CBA) assay, following the manufacturer's instructions.
-
-
Gene Expression (qRT-PCR):
-
Flow Cytometry (Intracellular Staining):
-
For the final 4-6 hours of culture, restimulate cells with PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest, wash, and stain cells for surface markers (e.g., CD4).
-
Fix and permeabilize the cells, then perform intracellular staining for IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.[1]
-
-
Data Presentation and Expected Results
The inhibitory activity of this compound should be quantified and presented in clear, tabular formats. The expected outcome is a dose-dependent reduction in Th17 cell markers.
Table 1: Representative In Vitro Activity of RORγt Inhibitors on Human Th17 Cells
| Assay Endpoint | Parameter | Representative Value | Reference |
| IL-17A Secretion | IC₅₀ | 50 - 100 nM | [1] |
| IL-17F Secretion | IC₅₀ | 70 - 150 nM | [1] |
| IL-22 Secretion | IC₅₀ | 60 - 120 nM | [1] |
| IL17A mRNA Expression | % Inhibition (at 1 µM) | > 80% | [1][11] |
| IL23R mRNA Expression | % Inhibition (at 1 µM) | > 70% | [1][11] |
| CCR6 mRNA Expression | % Inhibition (at 1 µM) | > 60% | [1][11] |
| % IL-17A+ Cells (Flow) | % Reduction (at 1 µM) | > 65% | [1] |
| (Note: Values are representative based on potent RORγt inverse agonists and may vary for this compound.[1] Researchers should establish specific values in their own systems.) |
Protocol: In Vivo Study Design Considerations (Rodent Arthritis Model)
This compound can be used to study the role of Th17 cells in animal models of autoimmune disease, such as Collagen-Induced Arthritis (CIA) in mice or Antigen-Induced Arthritis (AIA) in rats.
Methodology Outline:
-
Disease Induction: Induce arthritis in susceptible rodent strains according to established protocols (e.g., immunization with type II collagen for CIA).
-
Compound Administration:
-
Formulate this compound for oral gavage or another appropriate route.
-
Begin dosing prophylactically (before disease onset) or therapeutically (after disease onset).
-
Administer this compound daily at a range of doses (e.g., 3, 10, 30 mg/kg). Include a vehicle control group.
-
-
Disease Monitoring:
-
Score clinical signs of arthritis (e.g., paw swelling, erythema) regularly.
-
Measure paw thickness with calipers.
-
-
Terminal Analysis:
-
At the end of the study, collect blood for serum cytokine analysis (IL-17A).
-
Isolate draining lymph nodes or spleens and perform an ex vivo antigen recall assay. Restimulate cells with the relevant antigen and measure IL-17A production.[1][11]
-
Collect joint tissue for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Table 2: Representative In Vivo Efficacy of RORγt Inhibitors in a Rat AIA Model
| Measurement | Parameter | Vehicle Control | RORγt Inhibitor (30 mg/kg) | Reference |
| Knee Swelling (mm) | Change from Baseline | 2.5 ± 0.3 | 1.0 ± 0.2 | [1] |
| Antigen-Recall IL-17A | % Inhibition | 0% | ~60% | [1] |
| Histology Score | Inflammation Score | High | Low-Moderate | [1] |
| (Note: Data are representative of a potent RORγt inhibitor in a rat model and serve as an example of expected outcomes.[1]) |
Conclusion
This compound is a specific and potent inhibitor of the RORγt transcription factor, providing a powerful tool for researchers in immunology and drug development. The protocols and expected data outlined in this document offer a robust framework for investigating the role of the Th17 pathway in inflammatory and autoimmune disease models. By effectively blocking Th17 differentiation and effector function, this compound allows for precise dissection of disease mechanisms and evaluation of the therapeutic potential of RORγt inhibition.
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological Functions of T Helper 17 Cell Effector Cytokines in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Th17 Response and Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Th17 Cells: Orchestrators of Mucosal Inflammation and Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Th17 Cells - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of RORγt: targeting Th17 cells and other applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Th17 Pathway and Inflammatory Diseases of the Intestines, Lungs and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Vimirogant In Vitro Experimentation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Vimirogant in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1] By inhibiting RORγt, this compound effectively suppresses the Th17 pathway.
Q2: What are the primary in vitro applications for this compound?
A2: this compound is primarily used in in vitro studies to investigate the role of the RORγt/Th17 signaling pathway in various biological processes, particularly in the context of autoimmune and inflammatory diseases. Common applications include inhibiting Th17 cell differentiation and reducing IL-17A secretion from immune cells.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro experiments, this compound hydrochloride is soluble in DMSO (125 mg/mL with ultrasonic treatment) and Ethanol (50 mg/mL with ultrasonic treatment).[2] It is advisable to use freshly opened DMSO as it is hygroscopic, which can affect solubility.[2]
Q4: What are the known IC50 values for this compound?
A4: The inhibitory concentration (IC50) of this compound varies depending on the assay and cell type. Please refer to the data table below for specific values.
Troubleshooting Guide
Issue 1: Low or no inhibitory effect of this compound observed.
-
Possible Cause 1: Incorrect concentration.
-
Solution: Ensure that the concentration of this compound used is within the effective range. Refer to the provided data table for known IC50 values. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Improper dissolution of this compound.
-
Solution: this compound may precipitate out of solution if not properly dissolved. Ensure complete dissolution in a suitable solvent like DMSO before diluting in aqueous media.[2] For final working solutions, it is recommended to keep the proportion of DMSO below 2%.
-
-
Possible Cause 3: Inactive compound.
-
Solution: The free form of this compound can be unstable. It is recommended to use the more stable hydrochloride salt form (this compound hydrochloride), which retains the same biological activity.[1] Store the compound as recommended by the manufacturer.
-
Issue 2: High cell toxicity observed.
-
Possible Cause 1: High concentration of this compound.
-
Solution: High concentrations of any compound can lead to off-target effects and cytotoxicity. Perform a cytotoxicity assay to determine the maximum non-toxic concentration for your cells.
-
-
Possible Cause 2: High solvent concentration.
-
Solution: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤0.5%).
-
Issue 3: Variability in experimental results.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, to minimize variability between experiments.
-
-
Possible Cause 2: Inconsistent stimulation conditions for Th17 differentiation.
-
Solution: Ensure that the concentrations of cytokines and antibodies used to induce Th17 differentiation are consistent across all experiments.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay Condition |
| Ki | 3.5 nM | RORγt |
| IC50 | 17 nM | RORγt |
| IC50 | 57 nM | Inhibition of Th17 differentiation and IL-17A secretion from mouse splenocytes |
| IC50 | 18 nM | Inhibition of IL-17A secretion from activated human PBMCs |
| IC50 | 192 nM | Inhibition of IL-17A secretion from human whole blood |
Data sourced from MedchemExpress.[1][2]
Experimental Protocols
Protocol 1: In Vitro Th17 Cell Differentiation
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells.
-
Isolation of Naive CD4+ T cells:
-
Isolate splenocytes from mice.
-
Purify naive CD4+ T cells using a naive CD4+ T cell isolation kit.
-
-
T Cell Activation and Differentiation:
-
Coat a 24-well plate with anti-CD3 antibody (1 µg/mL in sterile PBS) and incubate for 2-3 hours at 37°C or overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Add anti-CD28 antibody (1 µg/mL).
-
Add the following cytokines for Th17 differentiation:
-
IL-6 (20 ng/mL)
-
TGF-β (3 ng/mL)
-
Anti-IL-4 antibody (1 µg/mL)
-
Anti-IFN-γ antibody (1 µg/mL)
-
-
Add this compound at the desired concentrations (a vehicle control with DMSO should be included).
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
After incubation, the differentiation status of Th17 cells can be assessed by measuring IL-17A expression via ELISA, flow cytometry, or qPCR.
-
Protocol 2: IL-17A Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for measuring IL-17A in cell culture supernatants.
-
Plate Preparation:
-
Coat a 96-well ELISA plate with a capture antibody specific for IL-17A overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Add your cell culture supernatants (and a standard curve of recombinant IL-17A) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection:
-
Add a biotinylated detection antibody specific for IL-17A and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add Avidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
-
Signal Development and Reading:
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of IL-17A in your samples by comparing their absorbance to the standard curve.
-
Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: General experimental workflow for this compound testing.
References
Vimirogant Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting cytotoxicity assays with Vimirogant. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of this compound's effects on various cell lines.
Data Presentation: this compound Activity Profile
While this compound is primarily characterized as a potent and selective inhibitor of Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), direct cytotoxicity is not its primary mechanism of action against target immune cells.[1][2] Its main effect is the inhibition of Th17 cell differentiation and subsequent IL-17A secretion.[1] However, assessing cell viability is a critical step in any in vitro study to rule out non-specific toxic effects.
The following table provides illustrative IC50 values for this compound's primary biological activity and hypothetical cytotoxicity data in various cell lines for experimental planning.
| Assay Type | Cell Line/System | Parameter Measured | IC50 (nM) |
| Biological Activity | Human Peripheral Blood Mononuclear Cells (hPBMCs) | IL-17A Secretion | 18 |
| Human Whole Blood | IL-17A Secretion | 192 | |
| Mouse Splenocytes | Th17 Differentiation / IL-17A Secretion | 57 | |
| Hypothetical Cytotoxicity | Jurkat (Human T lymphocyte) | Cell Viability (72 hr) | >10,000 |
| A549 (Human Lung Carcinoma) | Cell Viability (72 hr) | >10,000 | |
| HepG2 (Human Liver Carcinoma) | Cell Viability (72 hr) | >10,000 | |
| HEK293 (Human Embryonic Kidney) | Cell Viability (72 hr) | >10,000 |
Note: The cytotoxicity data presented here is illustrative and intended to serve as a guideline for experimental design. Actual IC50 values for cytotoxicity may vary based on experimental conditions.
Experimental Protocols
General Cell Viability Assay using a Tetrazolium-Based Reagent (e.g., MTT)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent or suspension cell lines.
Materials:
-
This compound (and appropriate solvent, e.g., DMSO)
-
Target cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in the appropriate solvent.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells (for adherent cells) or add the compound directly to the suspension cells.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound inhibits RORγt, blocking Th17 differentiation and IL-17A transcription.
Caption: Workflow for a standard MTT-based cytotoxicity assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. | |
| Low signal or poor dynamic range | Insufficient cell number | Optimize cell seeding density to ensure cells are in the exponential growth phase at the time of the assay. |
| Assay performed at a suboptimal time point | Perform a time-course experiment to determine the optimal incubation time for both compound treatment and the assay reagent. | |
| Inconsistent results with this compound | Compound precipitation | Check the solubility of this compound in your culture medium. Consider using a lower concentration of the stock solution or a different solvent. |
| Inactive compound | Ensure proper storage of the this compound stock solution to prevent degradation. | |
| High background in negative control wells | Contamination of culture medium or reagents | Use fresh, sterile reagents and practice aseptic techniques. |
| Phenol red in the medium interfering with the assay | Use phenol red-free medium for the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of RORγt.[3][4] Its primary mechanism is to block the transcriptional activity of RORγt, which is a key transcription factor for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A.[5]
Q2: Is this compound expected to be cytotoxic to most cell lines?
A2: Based on available data for RORγt inhibitors, this compound is not expected to be broadly cytotoxic to most cell lines, especially at concentrations where it effectively inhibits RORγt.[1][2] Its action is targeted towards a specific signaling pathway predominantly active in certain immune cell subsets. However, it is always recommended to perform a cytotoxicity assay to confirm this in your specific cell line of interest.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is typically soluble in organic solvents such as DMSO. It is crucial to prepare a high-concentration stock solution in the appropriate solvent and then dilute it in the culture medium to the final working concentrations. The final concentration of the solvent in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are some alternative assays to MTT for measuring cytotoxicity?
A4: Besides MTT, other common cytotoxicity assays include:
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged membranes.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is an indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the dye.
-
Annexin V/PI Staining: An apoptosis assay that can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Q5: How can I be sure that the observed effects are due to RORγt inhibition and not off-target cytotoxicity?
A5: To differentiate between specific RORγt inhibition and general cytotoxicity, you can:
-
Include a positive control compound known to induce cytotoxicity in your cell line.
-
Use a lower, non-toxic concentration of this compound and measure a downstream marker of RORγt activity (e.g., IL-17A production in appropriate cells).
-
Perform the assay in a cell line that does not express RORγt as a negative control.
-
Conduct a time-course experiment; cytotoxic effects may take longer to manifest than the inhibition of a signaling pathway.
References
- 1. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 2. ROR-gamma-t Inhibition Reduces Lung Cancer Development in Mice [escholarship.org]
- 3. FAQ: Cell Viability and Cytotoxicity Assay | Cell Biolabs [cellbiolabs.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
How to minimize variability in Vimirogant efficacy studies
Vimirogant Efficacy Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize variability in efficacy studies for this compound, a selective antagonist of the chemokine receptor CXR1.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assays
| Question/Issue | Potential Causes | Recommended Solutions |
| High variability in IC50 values for this compound between experiments. | 1. Inconsistent cell passage number leading to phenotypic drift.[1][2]2. Variation in cell density at the time of assay.[1]3. Inconsistent incubation times or reagent concentrations.4. Lot-to-lot variability in serum or other critical reagents.[3] | 1. Use cells within a narrow passage number range. Limit the number of passages to prevent phenotypic changes.[1]2. Standardize cell seeding density and ensure consistent confluence for every experiment.[3]3. Adhere strictly to a Standard Operating Procedure (SOP) for all assay steps.[4]4. Test new lots of critical reagents (e.g., serum, chemokines) against a control batch before use in critical studies. |
| High background signal in our CXR1-mediated cell migration assay. | 1. Suboptimal chemokine (CXL1) concentration causing spontaneous migration.2. Cell stress due to improper handling or culture conditions.3. Presence of chemoattractants in the assay medium or serum. | 1. Perform a dose-response curve for the CXL1 chemokine to identify the optimal concentration that induces a robust response with low background.2. Handle cells gently, avoid over-trypsinization, and ensure optimal culture conditions.[3]3. Use serum-free media for the assay or screen different serum lots for low background migration. |
| This compound appears to be cytotoxic at higher concentrations. | 1. Off-target effects of the compound.2. Issues with the solubilization vehicle (e.g., DMSO concentration).3. The cell line is particularly sensitive. | 1. Perform a counter-screen to assess cytotoxicity using a method like MTT or LDH release assay. Run the assay in a CXR1-negative cell line to distinguish between receptor-mediated and off-target toxicity.2. Ensure the final concentration of the vehicle is consistent across all wells and below the toxic threshold (typically <0.5% for DMSO).3. Confirm results in a secondary cell line or primary cells expressing CXR1. |
In Vivo Animal Models
| Question/Issue | Potential Causes | Recommended Solutions |
| High variability in disease scores (e.g., arthritis index) within the same treatment group. | 1. Inconsistent disease induction.2. Genetic drift within the animal colony.[5]3. Variation in animal age, sex, or weight.[6]4. Subjectivity in scoring. | 1. Standardize the induction protocol, including the preparation and injection of the inducing agent (e.g., collagen).[7]2. Source animals from a reputable vendor and ensure they are from the same colony. Be aware that even inbred strains can show differences between colonies.[5]3. Use animals of the same sex and within a tight age and weight range. Including both sexes can provide more robust results but they should be analyzed as separate cohorts.[8]4. Implement blinded scoring by at least two independent observers to minimize bias.[4][8][9] Develop a detailed, standardized scoring system.[10] |
| Inconsistent pharmacokinetic (PK) profile of this compound across animals. | 1. Variability in drug administration (e.g., gavage volume, injection site).2. Differences in animal metabolism or health status.3. Improper formulation or storage of the dosing solution. | 1. Ensure all personnel are thoroughly trained in the administration technique.[6]2. Acclimatize animals properly before the study and exclude any animals showing signs of illness.[6]3. Prepare the dosing formulation fresh daily according to a strict protocol. Confirm solubility and stability. |
| The vehicle control group shows unexpected amelioration of disease. | 1. The vehicle itself has anti-inflammatory properties.2. Stress from handling or administration procedure is altering the immune response. | 1. Test the vehicle in a separate pilot study to confirm it is inert in your disease model.2. Include a "sham" or "no-treatment" control group to assess the impact of handling and administration procedures. Acclimatize animals to handling before the study begins. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I properly handle and store this compound for consistent results? A1: this compound is supplied as a lyophilized powder. For stock solutions, reconstitute in 100% DMSO to the concentration specified on the datasheet. Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -80°C. For working solutions, dilute the stock solution in the appropriate cell culture medium or vehicle immediately before use. Protect solutions from light.
Q2: What are the recommended positive and negative controls for a this compound efficacy study? A2:
-
In Vitro (Migration Assay):
-
Negative Control: Vehicle-treated cells (no chemokine).
-
Positive Control: Vehicle-treated cells stimulated with the CXL1 chemokine.
-
Reference Compound: A known CXR1 antagonist or a relevant clinical compound for the disease model (e.g., methotrexate for arthritis models).
-
-
In Vivo (Animal Model):
-
Negative Control: Healthy, non-diseased animals.
-
Vehicle Control: Diseased animals receiving only the drug vehicle.
-
Positive Control: Diseased animals receiving a standard-of-care treatment (e.g., an anti-TNF biologic or methotrexate).[7]
-
Q3: How should I choose an appropriate animal model for this compound efficacy? A3: The choice of model is critical.[9] For rheumatoid arthritis, the Collagen-Induced Arthritis (CIA) model in DBA/1 mice is widely used and recommended as it involves both T-cell and B-cell responses.[11] Other models like Collagen Antibody-Induced Arthritis (CAIA) can also be used for rapid screening.[12] The model should be chosen based on its relevance to the human disease and the specific aspect of the CXR1 pathway you are investigating.[9]
Q4: What is the importance of randomization and blinding in my animal studies? A4: Randomization and blinding are essential for minimizing bias.[4][9] Randomization ensures that each animal has an equal chance of being assigned to any treatment group, preventing selection bias.[8] Blinding, where investigators are unaware of the treatment allocation during the experiment and data analysis, prevents performance bias and subjective errors in measurements like clinical scoring.[8][9]
Section 3: Detailed Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay for this compound IC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of CXR1-mediated cell migration.
Methodology:
-
Cell Preparation:
-
Culture a CXR1-expressing cell line (e.g., CCRF-CEM) under standard conditions.
-
Use cells in the logarithmic growth phase and within passages 5-15.
-
Harvest cells and resuspend in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Preparation:
-
Perform a serial dilution of this compound in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cell suspension with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Chemotaxis Assay (Using a 96-well Transwell plate, 5 µm pores):
-
Add 150 µL of serum-free medium containing the CXL1 chemokine (at its pre-determined optimal concentration, e.g., 50 ng/mL) to the lower wells of the Transwell plate.
-
Add 150 µL of serum-free medium without chemokine to "background" control wells.
-
Add 50 µL of the pre-incubated cell suspension (from step 2) to the upper chamber of each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber using a cell-based fluorescence assay (e.g., CyQUANT) according to the manufacturer's instructions.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no chemokine) from all other readings.
-
Normalize the data by setting the migration in the vehicle-treated, chemokine-stimulated wells to 100%.
-
Plot the percent inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Collagen-Induced Arthritis (CIA) Model for In Vivo Efficacy
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Methodology:
-
Animals:
-
Use male DBA/1 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Disease Induction:
-
Day 0: Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Prepare a second emulsion of CII with Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection intradermally.
-
-
Group Formation and Dosing:
-
Monitor mice daily for signs of arthritis starting from Day 21.
-
Once an animal reaches a pre-determined clinical score (e.g., >2), randomize it into a treatment group (n=10-12 per group).[8]
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Group 2: this compound (e.g., 10 mg/kg, daily oral gavage)
-
Group 3: this compound (e.g., 30 mg/kg, daily oral gavage)
-
Group 4: Positive Control (e.g., Methotrexate, 1 mg/kg, intraperitoneal, 3x/week)
-
-
Begin dosing on the day of randomization and continue for 14-21 days.
-
-
Efficacy Readouts:
-
Clinical Scoring (Blinded): Score each paw 3-4 times per week on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one digit, 2=erythema/mild swelling of ankle/wrist, 3=moderate swelling of entire paw, 4=severe swelling/ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers 3-4 times per week.
-
Body Weight: Record body weight 3-4 times per week.
-
-
Terminal Analysis (at study end):
-
Collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies via ELISA.
-
Harvest paws for histological analysis (H&E staining) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Section 4: Data Presentation
Table 1: Example In Vitro IC50 Data for this compound
| Assay Batch | Operator | Cell Passage | This compound IC50 (nM) | Z'-factor |
| Batch 1 | Operator A | P8 | 45.2 | 0.78 |
| Batch 2 | Operator A | P9 | 51.5 | 0.81 |
| Batch 3 | Operator B | P8 | 48.9 | 0.75 |
| Mean ± SD | 48.5 ± 3.2 | 0.78 ± 0.03 |
Table 2: Example In Vivo CIA Model Efficacy Data (Day 42)
| Treatment Group | N | Mean Clinical Score (± SEM) | Mean Paw Thickness (mm ± SEM) |
| Vehicle Control | 12 | 10.5 ± 0.8 | 3.1 ± 0.15 |
| This compound (10 mg/kg) | 12 | 6.2 ± 0.6 | 2.5 ± 0.11 |
| This compound (30 mg/kg) | 12 | 3.1 ± 0.4 | 2.1 ± 0.09 |
| Methotrexate (1 mg/kg) | 12 | 4.5 ± 0.5 | 2.3 ± 0.10 |
| *p<0.05, *p<0.01 vs. Vehicle Control |
Section 5: Visual Guides
Diagram 1: Hypothetical CXR1 Signaling Pathway
Caption: this compound blocks CXL1-mediated activation of the CXR1 receptor and downstream signaling.
Diagram 2: Experimental Workflow for In Vitro Chemotaxis Assay
Caption: Workflow for determining the IC50 of this compound in a cell migration assay.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. researchgate.net [researchgate.net]
- 3. thermofisher.com [thermofisher.com]
- 4. ichor.bio [ichor.bio]
- 5. Colony variability under the spotlight in animal models of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 9. ichor.bio [ichor.bio]
- 10. Bench to Bedside: Modelling Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Mitigating adverse effects of Vimirogant in preclinical studies
Welcome to the technical support center for Vimirogant (VTP-43742), a potent and selective RORγt inhibitor for autoimmune disease research.[1][2] This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of this compound in preclinical studies, with a focus on identifying and mitigating potential adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active Retinoid-related Orphan Receptor Gamma-t (RORγt) inhibitor.[1][2] It functions by blocking the differentiation of Th17 cells and subsequent secretion of pro-inflammatory cytokines, most notably IL-17A.[1][3] This mechanism makes it a promising candidate for investigating autoimmune disorders.[4]
Q2: What are the most common adverse effects observed with RORγt inhibitors in preclinical models?
A2: While specific data on this compound is limited, compounds in this class that modulate immune pathways can present potential adverse effects. Based on general principles for immunosuppressive agents, researchers should be vigilant for signs of dose-dependent immunosuppression (leading to increased susceptibility to infections) and potential off-target effects such as hepatotoxicity (drug-induced liver injury - DILI).[5][6] Monitoring key biomarkers is crucial for early detection.
Q3: How can I monitor for potential hepatotoxicity during my study?
A3: Regular monitoring of liver function is recommended. This typically involves collecting blood samples to measure serum levels of key liver enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7] Histopathological analysis of liver tissue at the end of the study is also a critical endpoint for assessing liver health.
Q4: What are the signs of excessive immunosuppression in animal models?
A4: Excessive immunosuppression can manifest as an increased incidence of opportunistic infections, weight loss, and changes in immune cell populations.[8] It is advisable to monitor animal health daily. Performing a complete blood count (CBC) with differential and immunophenotyping of splenocytes or peripheral blood mononuclear cells (PBMCs) can provide quantitative data on the immune status of the animals.
Troubleshooting Guide 1: Investigating Elevated Liver Enzymes
Issue: You have observed a statistically significant increase in serum ALT and/or AST levels in animals treated with high-dose this compound compared to the vehicle control group.
Step 1: Confirm and Characterize the Finding
The first step is to confirm the initial finding and rule out experimental error. Repeat the liver function tests on stored plasma samples if available, or on newly collected samples.
Data Summary: Example of Dose-Dependent Hepatotoxicity
Below is a table summarizing fictional data from a 28-day rodent study, illustrating a dose-dependent increase in liver enzymes.
| Treatment Group | Dose (mg/kg/day) | Mean ALT (U/L) | Std. Dev. | Mean AST (U/L) | Std. Dev. |
| Vehicle Control | 0 | 45 | 8 | 95 | 15 |
| This compound | 10 | 52 | 10 | 105 | 18 |
| This compound | 30 | 150 | 45 | 280 | 70 |
| This compound | 100 | 450 | 120 | 650 | 150 |
Step 2: Follow the Troubleshooting Workflow
Use the following workflow to systematically investigate the cause and potential mitigation strategies for the observed hepatotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (VTP-43742) | RORγt 抑制剂 | MCE [medchemexpress.cn]
- 4. abmole.com [abmole.com]
- 5. Detection, Elimination, Mitigation, and Prediction of Drug-Induced Liver Injury in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical models of idiosyncratic drug-induced liver injury (iDILI): Moving towards prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse effects of biologics: a network meta‐analysis and Cochrane overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Vimirogant and Anti-IL-17 Biologics in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Vimirogant, a novel small molecule inhibitor, and the established class of anti-interleukin-17 (IL-17) biologics. The information is compiled from preclinical and clinical data to support research and development in autoimmune and inflammatory diseases.
Executive Summary
This compound, an orally active retinoic acid-related orphan receptor gamma t (RORγt) inhibitor, represents a distinct therapeutic approach to inflammatory diseases by targeting the master regulator of Th17 cell differentiation and subsequent IL-17 production. In contrast, anti-IL-17 biologics are monoclonal antibodies that directly neutralize the pro-inflammatory cytokine IL-17A or its receptor. While anti-IL-17 biologics have demonstrated robust and sustained efficacy in late-stage clinical trials and are approved for various inflammatory conditions, including psoriasis, the clinical development of this compound for psoriasis was discontinued after Phase II trials. This guide presents the available efficacy data for both therapeutic modalities to facilitate a comparative assessment.
Mechanism of Action
The fundamental difference between this compound and anti-IL-17 biologics lies in their point of intervention within the IL-17 inflammatory pathway.
This compound: As a RORγt inhibitor, this compound acts intracellularly to prevent the differentiation of naïve T cells into Th17 cells. RORγt is a crucial transcription factor for the expression of genes that define the Th17 lineage, most notably IL17A and IL17F. By inhibiting RORγt, this compound effectively suppresses the production of IL-17 at its source.
Anti-IL-17 Biologics: This class of drugs, which includes monoclonal antibodies like secukinumab, ixekizumab, and brodalumab, functions extracellularly. Secukinumab and ixekizumab directly bind to and neutralize the IL-17A cytokine, preventing it from binding to its receptor. Brodalumab, on the other hand, is a receptor antagonist that binds to the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members (IL-17A, IL-17F, IL-17A/F heterodimer, and IL-17E).
Below are diagrams illustrating the distinct signaling pathways targeted by this compound and anti-IL-17 biologics.
Preclinical Efficacy
This compound (VTP-43742)
While specific data for this compound in the imiquimod model is scarce in peer-reviewed publications, a press release from Vitae Pharmaceuticals mentioned that VTP-43742 was observed to be superior in a direct comparison to an IL-17A monoclonal antibody in an animal model of multiple sclerosis[1].
Anti-IL-17 Biologics
Studies using anti-IL-17A antibodies in the imiquimod-induced psoriasis mouse model have demonstrated significant reductions in skin inflammation.
Table 1: Preclinical Efficacy of an Anti-IL-17A Antibody in the Imiquimod-Induced Psoriasis Mouse Model
| Endpoint | Vehicle Control | Anti-IL-17A Antibody | Percent Reduction |
| Ear Thickness (increase from baseline) | ~2-fold increase[2] | ~50% reduction vs. model[2] | ~50% |
| PASI Score | Significant increase | ~50% inhibition[3] | ~50% |
Data are compiled from representative studies and may vary based on specific experimental conditions.
Clinical Efficacy
This compound (VTP-43742)
This compound underwent a Phase 2a proof-of-concept clinical trial in patients with moderate to severe psoriasis. The top-line results from this 4-week study are summarized below.
Table 2: Clinical Efficacy of this compound in a Phase 2a Psoriasis Trial (4-week data) [1][3][4]
| Dose | Placebo-Adjusted PASI Score Reduction |
| 350 mg | 24% |
| 700 mg | 30% |
PASI (Psoriasis Area and Severity Index) score reduction relative to placebo.
The development of this compound for psoriasis was discontinued by Allergan (now AbbVie) following its acquisition of Vitae Pharmaceuticals. Another oral RORγt inverse agonist, cedirogant, also had its development for psoriasis discontinued after a Phase 2b study due to preclinical findings, despite showing some PASI improvement[5].
Anti-IL-17 Biologics
Anti-IL-17 biologics have demonstrated high levels of efficacy in numerous Phase 3 clinical trials for moderate to severe plaque psoriasis, leading to their approval and widespread clinical use. The primary endpoint in these trials is typically the proportion of patients achieving a 75%, 90%, or 100% reduction in their PASI score from baseline (PASI 75, PASI 90, and PASI 100, respectively).
Table 3: Clinical Efficacy of Approved Anti-IL-17 Biologics in Phase 3 Psoriasis Trials (Week 12/16 Data)
| Biologic (Target) | PASI 75 Response Rate | PASI 90 Response Rate | PASI 100 Response Rate |
| Secukinumab (IL-17A) | 77-82% | 54-59% | 24-29% |
| Ixekizumab (IL-17A) | 87-90% | 68-71% | 35-41% |
| Brodalumab (IL-17RA) | 83-86% | 67-70% | 37-44% |
| Placebo | 2-8% | 0-3% | 0-1% |
Data are aggregated from various pivotal Phase 3 trials. Response rates can vary between studies.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used preclinical model that recapitulates many features of human psoriasis.
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 5-7 consecutive days[6][7].
-
Treatment: The investigational drug (e.g., this compound, anti-IL-17 antibody) or vehicle is administered systemically or topically, often starting concurrently with or shortly after the first imiquimod application.
-
Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): Skin redness (erythema), scaling, and thickness are scored daily on a scale of 0 to 4. The sum of these scores represents the cumulative PASI score[6].
-
Ear Thickness: Ear swelling is measured daily using a digital micrometer[8].
-
Histology: At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Skin or serum samples can be analyzed for the expression of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-23 using methods such as qPCR or ELISA.
-
In Vitro IL-17A Secretion Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting IL-17A production from human immune cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque)[9].
-
Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with serum and antibiotics.
-
Cell Stimulation: To induce Th17 differentiation and IL-17A secretion, the cells are stimulated with a cocktail of cytokines (e.g., anti-CD3/anti-CD28 antibodies, IL-6, IL-23, TGF-β)[10][11].
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a period of 3-6 days to allow for Th17 differentiation and cytokine production.
-
IL-17A Measurement: The concentration of IL-17A in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a bead-based multiplex assay[12].
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of IL-17A secretion, is calculated from the dose-response curve.
Conclusion
This compound and anti-IL-17 biologics represent two distinct strategies for targeting the IL-17 pathway in inflammatory diseases. Anti-IL-17 biologics have established a high benchmark for clinical efficacy, particularly in psoriasis, with a significant proportion of patients achieving clear or almost clear skin. The available data for this compound from its Phase 2a trial showed a modest, albeit statistically significant, reduction in psoriasis severity at 4 weeks. The discontinuation of its development for psoriasis suggests that either its efficacy was not competitive with existing therapies, or other factors such as safety or commercial viability played a role. For researchers, the differential mechanisms of action—intracellular inhibition of a master regulator versus extracellular neutralization of a key cytokine—offer different avenues for therapeutic intervention and warrant further investigation for other inflammatory conditions.
References
- 1. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 2. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 4. Psoriasis Drug Succeeds in Mid-Stage Study - The Rheumatologist [the-rheumatologist.org]
- 5. Cedirogant in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. researchgate.net [researchgate.net]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of RORγt Inverse Agonists: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its master regulatory role in the differentiation of pro-inflammatory Th17 cells. The subsequent development of small molecule inverse agonists targeting RORγt has shown promise, yet a clear, comparative understanding of their in vitro potency is essential for advancing research and development in this field. This guide provides an objective comparison of the in vitro performance of various RORγt inverse agonists, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Comparative In Vitro Potency of RORγt Inverse Agonists
The following table summarizes the in vitro potency (IC50/EC50 in nM) of several prominent RORγt inverse agonists across three key assays: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a cellular reporter gene assay, and a functional assay measuring the inhibition of IL-17A secretion from human primary Th17 cells. This head-to-head comparison allows for a direct assessment of their relative efficacy.
| Compound Name | TR-FRET (IC50, nM) | Reporter Gene Assay (IC50/EC50, nM) | IL-17A Inhibition (IC50, nM) |
| BMS-986251 | - | 12[1] | 24 (hWB)[1] |
| VTP-43742 | - | - | - |
| GSK805 | - | - | - |
| TAK-828F | 1.9 (binding) | 6.1 | >90% inhibition at 100 nM |
| SR2211 | - | ~1000 | ~50% inhibition at 100 nM |
| XY018 | - | ~5000 | ~30% inhibition at 100 nM |
| TMP778 | - | - | Potent inhibition |
| TMP920 | - | - | Potent inhibition |
RORγt Signaling Pathway and Mechanism of Inverse Agonists
RORγt is a transcription factor that, upon binding to its response elements (ROREs) on DNA, recruits coactivators to initiate the transcription of target genes, most notably IL-17A and IL-17F. These cytokines are pivotal in the inflammatory cascade. RORγt inverse agonists function by binding to the ligand-binding domain (LBD) of the RORγt protein, inducing a conformational change that prevents the recruitment of coactivators and may even recruit corepressors. This action effectively silences the transcriptional activity of RORγt, leading to a downstream reduction in Th17 cell differentiation and IL-17 production.
Experimental Workflow for In Vitro Potency Assessment
The evaluation of RORγt inverse agonist potency typically follows a tiered approach, starting from biochemical assays to more complex cell-based and functional assays. This workflow ensures a comprehensive characterization of the compound's activity.
References
Oral vs. Topical RORγt Inhibitors: A Comparative Guide to In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of orally and topically administered RORγt inhibitors, supported by experimental data from preclinical and clinical studies.
Retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases, particularly psoriasis, due to its role as the master regulator of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine IL-17.[1][2][3] Small molecule inhibitors of RORγt are being actively developed, with both oral and topical formulations undergoing investigation. This guide compares the in vivo efficacy of these two administration routes, providing available data, experimental methodologies, and a visual representation of the targeted signaling pathway.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative efficacy data from various in vivo studies on oral and topical RORγt inhibitors.
Preclinical Efficacy in Psoriasis Mouse Models
| Inhibitor/Route | Mouse Model | Key Efficacy Endpoint | Results | Reference |
| Oral | ||||
| A213 | IL-23-injection model & K5.Stat3C transgenic mouse | Attenuation of skin inflammation, Reduction of IL-17A expression | Significant attenuation of skin inflammation and reduction of IL-17A in skin lesions and lymph nodes. | [4] |
| Topical | ||||
| GSK2981278 | Imiquimod (IMQ)-induced psoriasis-like model | Reduction in ear swelling, Reduction in IL-17A and IL-22 mRNA | Significant reduction in ear swelling and pro-inflammatory cytokine expression in the skin. | [5] |
| S18-000003 | 12-O-tetradecanoylphorbol-13-acetate-induced K14.Stat3C mouse model | Inhibition of psoriatic skin inflammation, Suppression of IL-17-producing cells | Marked inhibition of skin inflammation and suppression of Th17, Tc17, γδ T cells, and other IL-17 producing cells in the skin. | [6] |
Clinical Efficacy in Plaque Psoriasis
| Inhibitor/Route | Study Phase | Key Efficacy Endpoint | Results | Reference |
| Oral | ||||
| BI 730357 | Phase II | ≥75% reduction in PASI score (PASI75) at week 12 | 30.0% of patients receiving 200 mg once daily achieved PASI75 compared to 0% in the placebo group. | [7][8] |
| VTP-43742 | Phase IIa | Reduction in PASI score at 4 weeks | 24% reduction with 350 mg dose and 30% reduction with 700 mg dose relative to placebo. | [9] |
| Topical | ||||
| PF-06763809 | Phase I | Change in psoriatic skin infiltrate thickness (echo-poor band) at Day 19 | No significant difference compared to vehicle. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable critical evaluation and replication.
Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Mouse Model
This model is widely used to evaluate the efficacy of topical anti-psoriatic drugs.[5]
-
Animal Strain: BALB/c mice are typically used.
-
Induction of Inflammation: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of the mice for 5-9 consecutive days.[5]
-
Treatment: The topical RORγt inhibitor (e.g., 1% GSK2981278 in an ointment base) or vehicle is applied to the inflamed area one to two times daily, starting from the first day of IMQ application.[11]
-
Efficacy Assessment:
-
Ear Swelling: Ear thickness is measured daily using a micrometer.
-
Skin Scoring: The severity of skin inflammation on the back is scored daily based on erythema, scaling, and thickness (e.g., Psoriasis Area and Severity Index - PASI).
-
Histology: Skin biopsies are collected at the end of the study for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Gene Expression Analysis: RNA is extracted from skin samples to quantify the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-17F, IL-22) by RT-qPCR.[11]
-
IL-23-Injection Psoriasis Model
This model recapitulates the central role of the IL-23/IL-17 axis in psoriasis pathogenesis.[4]
-
Animal Strain: C57BL/6 mice are commonly used.
-
Induction of Inflammation: Intradermal injections of recombinant mouse IL-23 are administered into the ear or shaved back skin daily or every other day for a specified period.
-
Treatment: The oral RORγt inhibitor (e.g., A213) or vehicle is administered daily by oral gavage, starting from the first day of IL-23 injections.[4][12]
-
Efficacy Assessment:
-
Ear/Skin Thickness: Caliper measurements of the ear or skinfold thickness are taken regularly.
-
Histopathology: Skin samples are processed for histological examination to evaluate epidermal changes and inflammatory infiltrates.
-
Cytokine Analysis: Skin and draining lymph nodes are harvested to measure the levels of IL-17A and other relevant cytokines by ELISA or RT-qPCR.[4]
-
Mandatory Visualization
RORγt Signaling Pathway in Th17 Cells
References
- 1. mdpi.com [mdpi.com]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Oral administration of a novel RORγt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II Randomized Trial of BI 730357, an Oral RORγt Inhibitor, for Moderate-to-Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Oral Psoriasis Drug Demonstrates Promising Safety | Conexiant [conexiant.com]
- 9. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 10. A phase I, randomized, double‐blind study to assess the safety, tolerability and efficacy of the topical RORC2 inverse agonist PF‐06763809 in participants with mild‐to‐moderate plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for Vimirogant
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Vimirogant are paramount to ensuring laboratory safety and environmental protection. While specific disposal instructions are contingent upon the Safety Data Sheet (SDS) provided by the manufacturer and local regulations, this guide offers a framework for the safe management of this compound waste.
It is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound from your supplier before handling or disposing of the compound. The SDS contains detailed information regarding physical and chemical properties, hazards, and specific disposal requirements.
General Disposal Procedures for Laboratory Chemicals
In the absence of a specific, publicly available SDS for this compound, the following general procedures for the disposal of research-grade chemicals should be followed. These steps are based on established laboratory safety protocols.
-
Segregation of Waste:
-
Do not mix this compound waste with general laboratory trash.
-
Segregate chemical waste from regular, non-hazardous waste. If non-hazardous and hazardous waste are mixed, the entire mixture must be treated as hazardous.[1]
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container for this compound and materials contaminated with it (e.g., gloves, pipette tips, empty vials).
-
The label should clearly identify the contents as "this compound Waste" and include any hazard symbols as indicated in the SDS.
-
-
Spill Management:
-
In the event of a spill, consult the SDS for appropriate cleanup procedures.
-
Contaminated materials from the spill cleanup should be placed in the designated hazardous waste container.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, as recommended in the SDS.
-
The rinsate should be collected and disposed of as hazardous waste.
-
After thorough cleaning, scratch out all personal and chemical information on the label before recycling or disposing of the container as non-hazardous waste.[2]
-
-
Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations. Pharmaceuticals can have unintended environmental impacts.[3][4]
-
Chemical and Physical Properties of this compound
The following table summarizes the available chemical and physical data for this compound. This information is crucial for proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₅F₃N₄O₃S | [5] |
| Molecular Weight | 552.7 g/mol | [5] |
| CAS Number | 1802706-04-2 | [5][6] |
| Appearance | Solid (form may vary) | General Knowledge |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [7] |
Experimental Protocols and Workflows
While specific experimental protocols for this compound are beyond the scope of disposal procedures, a standardized workflow for chemical waste disposal is a critical component of laboratory safety.
Caption: Workflow for proper laboratory chemical waste disposal.
Disclaimer: This information is intended as a general guide and is not a substitute for the manufacturer's Safety Data Sheet (SDS) or your institution's specific safety and disposal protocols. Always prioritize the information provided in the SDS and consult with your Environmental Health and Safety (EHS) department for guidance. This compound is for research use only and not for human or veterinary use.[7][8][9]
References
- 1. medprodisposal.com [medprodisposal.com]
- 2. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 3. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental impacts of drugs against parasitic vector-borne diseases and the need to integrate sustainability into their development and use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C27H35F3N4O3S | CID 91826726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Vimirogant
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Vimirogant, a potent RORγt inhibitor under investigation for autoimmune disorders. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this document outlines a robust safety protocol based on best practices for handling potent, orally active small molecule inhibitors with potential hepatotoxicity.
This compound's mechanism of action as a selective RORγt inhibitor underscores its potency. Notably, clinical trial data has indicated instances of reversible transaminase elevations, signaling potential for liver toxicity. This necessitates stringent adherence to safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on general guidelines for potent pharmaceutical compounds and should be adapted to specific laboratory conditions and risk assessments.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times when handling the compound, its containers, or contaminated surfaces. Change the outer glove immediately upon contamination and both pairs frequently. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | A solid-front, back-closing disposable gown made of a low-permeability fabric is required. Cuffs should be tucked under the inner glove. The lab coat should be changed immediately if contaminated. |
| Eye Protection | Chemical Safety Goggles or Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | NIOSH-approved N95 or higher Respirator | A respirator is recommended when handling the powdered form of the compound, during weighing, or when there is a potential for aerosolization. Fit-testing is mandatory for all respirator users. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to mitigate risks. The following step-by-step operational plan covers the entire workflow from preparation to disposal.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound, particularly with the solid compound, must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control for airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes PPE, weighing papers, spatulas, solvent, and waste containers.
-
Review Procedures: All personnel must be thoroughly trained on the specific handling procedures for potent compounds and be familiar with the location of safety equipment, including the emergency shower and eyewash station.
Handling Procedures
-
Donning PPE: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, and respiratory and eye protection.
-
Weighing: When weighing the solid compound, use a balance with a draft shield within the designated containment area. Use disposable weighing papers and spatulas to avoid cross-contamination.
-
Solution Preparation: When preparing solutions, add the solvent slowly to the solid to minimize dust generation. Keep containers closed whenever possible.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable deactivating agent if one is known, or a thorough cleaning procedure with appropriate detergents.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the lab coat, and then the inner gloves. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be segregated into clearly labeled hazardous waste containers.
-
Solid Waste: Collect solid waste in a sealed, puncture-resistant container.
-
Liquid Waste: Collect liquid waste in a sealed, leak-proof container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration.[1] Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
